4-Chloro-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]benzonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methoxypyrimidine moiety and a benzonitrile group
Preparation Methods
The synthesis of 4-Chloro-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]benzonitrile typically involves multi-step organic reactionsThe final step involves the coupling of the piperazine derivative with 4-chlorobenzonitrile under specific reaction conditions .
Chemical Reactions Analysis
4-Chloro-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmacologically active compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a tool in studying the interactions between small molecules and biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypyrimidine moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-containing molecules. For example:
2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide: This compound shares structural similarities and is used in similar applications.
4-Phenylpiperazin-1-yl derivatives: These compounds also feature piperazine rings and are studied for their pharmacological properties.
4-Chloro-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]benzonitrile stands out due to its unique combination of a methoxypyrimidine moiety and a benzonitrile group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-23-15-4-5-19-16(20-15)22-8-6-21(7-9-22)14-10-13(17)3-2-12(14)11-18/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABFKEHYXMRYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.